molecular formula C9H10N2O B12331400 5-methoxy-1H-indol-3-amine

5-methoxy-1H-indol-3-amine

Cat. No.: B12331400
M. Wt: 162.19 g/mol
InChI Key: MDTGYCYKBSJNGJ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indol-3-amine: is an organic compound belonging to the class of tryptamines and derivatives. It is structurally characterized by an indole ring substituted at the 3-position by an ethanamine group. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives .

Scientific Research Applications

5-Methoxy-1H-indol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its role in neurotransmission and its potential effects on the central nervous system.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1H-indol-3-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

5-Methoxy-1H-indol-3-amine can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure and reactivity make it a valuable tool for studying neurotransmission and developing new therapeutic agents.

Properties

IUPAC Name

5-methoxy-1H-indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTGYCYKBSJNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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